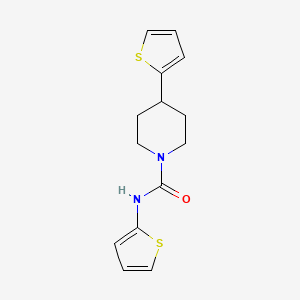

N,4-di(thiophen-2-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,4-di(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound that features a piperidine ring substituted with thiophene groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene rings, which are known for their electronic properties, makes this compound particularly intriguing for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,4-di(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Thiophene Groups: The thiophene groups are introduced via a substitution reaction, where thiophene derivatives react with the piperidine ring.

Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Substitution Reactions

Suzuki Coupling

The synthesis of thiophene derivatives with piperidine moieties often involves Suzuki-Miyaura cross-coupling reactions . For example, compounds with thiophene rings are prepared by coupling arylboronic esters with halogenated precursors in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like sodium carbonate. This method enables the introduction of aromatic substituents at specific positions .

Mitsunobu Reaction

The Mitsunobu reaction is utilized to form ether linkages between hydroxyl groups and piperidine derivatives. This reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to replace hydroxyl groups with piperidine moieties, improving yields compared to traditional methods .

Amidation Reactions

Formation of Amide Groups

The carboxamide functionality in N,4-di(thiophen-2-yl)piperidine-1-carboxamide is typically formed via coupling reactions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate). These reactions involve activation of carboxylic acids followed by nucleophilic attack by amines .

Deprotection of Boc Groups

Boc-protected intermediates (e.g., N-Boc-protected hydroxypiperidine) undergo acidic deprotection using trifluoroacetic acid (TFA) to yield the final amide-containing compounds. This step is critical for exposing reactive amine groups for subsequent functionalization .

Cyclization Reactions

Thienopyridine Formation

Heating precursors in solvents like 1,4-dioxane with bases such as triethylamine can induce cyclization to form fused heterocyclic rings (e.g., tetrahydrobenzo thieno[2,3-b]pyridine derivatives). This reaction pathway is driven by the formation of six-membered aromatic systems .

Key Reaction Conditions and Outcomes

Structural and Functional Insights

Role of Piperidine Moieties

The piperidine ring in this compound serves as a scaffold for functionalization. Substitution at the 1- and 4-positions allows for diverse modifications, including the introduction of aromatic groups (e.g., thiophene) via nucleophilic aromatic substitution or coupling reactions .

Biological Activity Correlation

Studies on related thiophene-piperidine derivatives highlight the importance of substituent positioning. For example:

-

Piperidine derivatives with aromatic groups at ortho, meta, or para positions exhibit comparable antiviral activity, suggesting that positional isomerism may not critically affect efficacy .

-

The presence of a free amine group in the piperidine ring is essential for maintaining biological activity, as N-substituted analogs (e.g., benzylated derivatives) show reduced potency .

Applications De Recherche Scientifique

Medicinal Chemistry

N,4-di(thiophen-2-yl)piperidine-1-carboxamide has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the piperidine structure can enhance selectivity and potency against cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound shows promising antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective inhibition.

Biological Research

The compound may serve as a valuable tool in biochemical studies:

- Ligand Development : Its structure allows it to interact with various biological targets, making it suitable for use as a ligand in receptor binding studies. This interaction can modulate the activity of enzymes or receptors, leading to physiological effects relevant to therapeutic applications.

- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve binding to specific receptors or enzymes, thereby influencing metabolic pathways associated with disease progression.

Material Science

In addition to its biological applications, this compound is explored for its utility in materials science:

- Organic Semiconductors : The electronic properties conferred by the thiophene groups make this compound a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to form π-π interactions enhances its performance in electronic applications.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of related piperidine derivatives. Results indicated that certain modifications led to enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Case Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of various piperidine derivatives including this compound. The findings revealed significant activity against gram-positive bacteria, establishing a correlation between structural features and biological activity.

Mécanisme D'action

The mechanism of action of N,4-di(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene rings can interact with electron-rich or electron-deficient sites in biological molecules, influencing various biochemical pathways. The piperidine ring can also interact with receptors or enzymes, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.

Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine have similar piperidine ring structures.

Uniqueness

N,4-di(thiophen-2-yl)piperidine-1-carboxamide is unique due to the combination of thiophene and piperidine rings, which imparts distinct electronic and structural properties. This combination is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.

Activité Biologique

N,4-di(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a piperidine core substituted with thiophene groups. The structural characteristics are crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that compounds with a piperidine structure often exhibit a broad spectrum of pharmacological activities. The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Piperidine derivatives have demonstrated the capability to inhibit several enzymes, including kinases and proteases, which are critical in cancer progression and inflammation .

- Receptor Modulation : The compound may also act on G-protein-coupled receptors (GPCRs), affecting neurotransmitter release and cellular signaling pathways .

Anticancer Activity

Several studies have reported promising anticancer properties associated with thiophene-containing piperidine derivatives. For instance:

- Cytotoxicity : In vitro assays have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- IC50 Values : The compound has displayed significant cytotoxic effects with IC50 values in the low micromolar range against specific cancer cell lines. For example, related compounds have shown IC50 values as low as 11.3 μM against HepG2 cells .

Antioxidant Activity

The presence of thiophene rings enhances the antioxidant properties of the compound, which may help mitigate oxidative stress in cells, a factor often linked to cancer development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases anticancer activity |

| Variation in thiophene substitution | Alters receptor binding affinity |

Research has indicated that specific substitutions can enhance the binding affinity to target proteins or increase cytotoxicity against cancer cells .

Study 1: Anticancer Properties

A study evaluated a series of piperidine derivatives, including this compound. The results indicated that these compounds could significantly inhibit cell proliferation in MCF-7 and HepG2 cell lines, suggesting their potential as anticancer agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of thiophene-containing piperidines. The findings revealed that these compounds could effectively inhibit key kinases involved in cancer signaling pathways, supporting their role as multitargeted therapeutic agents .

Propriétés

IUPAC Name |

N,4-dithiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c17-14(15-13-4-2-10-19-13)16-7-5-11(6-8-16)12-3-1-9-18-12/h1-4,9-11H,5-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBARKWFEWBYTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.